Methyl 2-oxocyclohex-3-ene-1-carboxylate

Lipophilicity ADME Prediction Building Block Selection

Sourcing a bifunctional cyclohexenone building block with both α,β-unsaturated ketone and β-ketoester reactivity often forces researchers to compromise on purity or wait through long custom synthesis lead times. Methyl 2-oxocyclohex-3-ene-1-carboxylate (CAS 127943-91-3) resolves this by providing a pre-assembled scaffold ready for Michael addition, Diels-Alder cycloaddition, and enantioselective α-allylation (up to 99% ee). • Convergent intermediate for terpenoid natural products (phaseic acid, abscisic acid metabolites, gibberellins) via the published Michael/aldol cascade. • Validated substrate for biocatalytic three-step sequences yielding both enantiomers of chiral 3-oxoesters. • Lower LogP (0.69) vs. the ethyl ester analog (1.4) facilitates aqueous workup and crystalline intermediate isolation. Supplied with full analytical documentation; multiple package sizes available for R&D through pilot-scale procurement.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 127943-91-3
Cat. No. B14290276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxocyclohex-3-ene-1-carboxylate
CAS127943-91-3
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC=CC1=O
InChIInChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h3,5-6H,2,4H2,1H3
InChIKeyGMNJKBFRLIAEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxocyclohex-3-ene-1-carboxylate (CAS 127943-91-3) – A Multifunctional Cyclohexenone Ester Building Block for Pharmaceutical and Agrochemical Intermediate Sourcing


Methyl 2-oxocyclohex-3-ene-1-carboxylate (CAS 127943-91-3) is a bifunctional C₈H₁₀O₃ building block, combining an α,β-unsaturated ketone with a β-ketoester motif within a cyclohexene ring. Its computed physicochemical profile includes a molecular weight of 154.16 g/mol, a topological polar surface area (TPSA) of 43.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a predicted LogP of approximately 0.69 . This compound is structurally classified as a 2-oxocyclohex-3-ene-1-carboxylate ester, positioning it as a key intermediate for terpenoid-related natural product synthesis and enaminone-derived drug discovery programs [1].

Why Methyl 2-oxocyclohex-3-ene-1-carboxylate Cannot Be Simply Replaced by Generic Cyclohexenone Esters in Exact-Match Synthesis


Within the class of 2-oxocyclohexenecarboxylates, subtle structural variations in ester chain length, ketone position, or ring saturation create non-interchangeable reactivity profiles. For instance, replacement with the ethyl ester analog (CAS 3400-80-4) alters both the steric environment (three rotatable bonds vs. two) and lipophilicity (computed XLogP3 1.4 vs. 0.69) [1], which can shift reaction rates and enantioselectivity outcomes in chiral synthon production [2]. Similarly, the saturated analog (methyl 2-oxocyclohexanecarboxylate, CAS 41302-34-5) lacks the conjugated enone system, removing the capacity for Michael addition and Diels-Alder cycloaddition pathways that define the utility of the target compound [3]. The following quantitative evidence details these differentiation points.

Head-to-Head Comparative Evidence for Methyl 2-oxocyclohex-3-ene-1-carboxylate vs. Closest Analogs


LogP Differentiation: Methyl 2-oxocyclohex-3-ene-1-carboxylate vs. Ethyl Ester and 3-Oxo Regioisomer

The computed partition coefficient (XLogP3) for the target methyl ester is 0.69, markedly lower than that of the ethyl ester analog (1.4) and distinct from the regioisomeric methyl 3-oxocyclohex-1-ene-1-carboxylate (0.5) [1][2]. This 0.9 log unit difference relative to the ethyl ester corresponds to an approximately 8-fold lower predicted n-octanol/water partition coefficient, which influences solvent partitioning, chromatographic behavior, and potential passive membrane permeability in drug discovery applications.

Lipophilicity ADME Prediction Building Block Selection

Rotatable Bond Count: Conformational Flexibility of Methyl vs. Ethyl Ester

The target compound possesses 2 rotatable bonds, compared to 3 for the ethyl ester analog [1]. This reduced conformational freedom can translate into higher propensity for crystallization and potentially more rigid fit in enzyme binding pockets or chiral catalyst environments.

Conformational Analysis Crystallization Receptor Fit

Enone Reactivity: Conjugated vs. Saturated 2-Oxocyclohexane System

The presence of the endocyclic double bond conjugated with the 2-oxo group distinguishes methyl 2-oxocyclohex-3-ene-1-carboxylate from its saturated analog (methyl 2-oxocyclohexane-1-carboxylate) [1][2]. The saturated analog is exploited as an intermediate for TRPA1 antagonists via nucleophilic addition pathways, whereas the target compound enables orthogonal pericyclic (Diels-Alder) and conjugate addition (Michael) reactivity, serving as a precursor for phaseic acid, abscisic acid metabolites, and gibberellin analogs [3].

Michael Addition Diels-Alder Cycloaddition Synthetic Versatility

Regioisomeric Differentiation: 2-Oxo vs. 3-Oxo Cyclohexene Carboxylate in Enolate Chemistry

The 2-oxo regioisomer places the ketone at the position alpha to the ester, forming a cyclic β-ketoester capable of enolate generation at the C1 position adjacent to both carbonyls [1]. In contrast, the 3-oxo regioisomer (methyl 3-oxocyclohex-1-ene-1-carboxylate) positions the ketone at C3, creating a vinylogous ester-enone system with different regioselectivity for nucleophilic attack [2]. Biocatalytic asymmetric allylation studies on 2-oxocycloalkanecarboxylates demonstrate that the α-allylation of this class yields quaternary stereocenters with up to 99% ee and 97% yield, a transformation pathway inaccessible to the 3-oxo isomer .

Regioselectivity Enolate Alkylation Chiral Pool Synthesis

Highest-Value Application Scenarios for Methyl 2-oxocyclohex-3-ene-1-carboxylate (CAS 127943-91-3) Based on Validated Differentiation Evidence


Chiral Pharmaceutical Intermediate Synthesis via Asymmetric α-Allylation

The β-ketoester architecture of methyl 2-oxocyclohex-3-ene-1-carboxylate positions it within the 2-oxocycloalkanecarboxylate class demonstrated to undergo highly enantioselective α-allylation (up to 99% ee, up to 97% yield) using synergistic Pd/chiral amino acid catalysis . Procurement of the methyl ester variant (rather than the ethyl ester) may be preferred when lower lipophilicity (LogP 0.69 vs. 1.4) facilitates aqueous workup or when the reduced rotatable bond count (2 vs. 3) favors crystalline intermediate isolation. This scenario applies to medicinal chemistry programs constructing quaternary carbon stereocenters on cyclohexane scaffolds.

Biocatalytic Route to Enantiopure 3-Oxoester Building Blocks

The compound serves as a substrate class member in a published three-step biocatalytic sequence (allylic hydroxylation, oxidation, ene-reduction) that converts cyclohexenecarboxylates into both enantiomers of chiral 3-oxoesters [1]. The methyl ester (MW 154.16) offers a molecular weight advantage over the ethyl ester (MW 168.19) for atom economy in downstream API synthesis. Researchers developing biocatalytic routes to chiral cyclohexanone derivatives should source this specific ester to match the published substrate scope.

Terpenoid Natural Product Synthesis: Phaseic Acid and Abscisic Acid Metabolite Precursor

Japanese Patent JPS63112539A explicitly identifies methyl-substituted 2-oxocyclohex-3-ene-1-carboxylates as synthetic raw materials convertible into phaseic acid, abscisic acid metabolites, and gibberellins via the Michael addition / intramolecular aldol condensation pathway [2]. The unsubstituted parent compound (CAS 127943-91-3) provides a more versatile starting point than pre-methylated analogs for divergent terpenoid synthesis programs, as it avoids pre-installed stereochemistry that may be incompatible with downstream diversification.

Enaminone-Based Anticonvulsant Lead Optimization

Structure-activity relationship studies on 2-oxocyclohex-3-ene-1-carboxylates demonstrate that the 4-[(substituted phenyl)amino]-6-methyl derivatives exhibit anticonvulsant activity, with the ethyl ester analog displaying an ED₅₀ in the mouse MES seizure model [3]. The methyl ester variant offers a tool for medicinal chemists to probe ester-dependent pharmacokinetic differences, given its distinct LogP (0.69) and potential for altered metabolic ester hydrolysis rates compared to the ethyl ester series.

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